5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide” belongs to the class of imidazo[1,2-a]pyridine analogues . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which offers advantages such as speed, cleanliness, high yield, simple workup, and environmental friendliness .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse. They can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been explored as a core structure in the synthesis of various heterocycles, showing significant antimicrobial properties. For example, the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents reveals the compound's utility in generating new molecules with high activity against both bacterial infections and cancer cell lines. These synthesized compounds exhibit high antibacterial activity, demonstrating the compound's potential as a scaffold for developing new antimicrobial agents (Hafez et al., 2017).
Antitumor Evaluation
Research into the synthesis and antitumor evaluation of 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides structurally related to the compound has shown promising results. These studies indicate that modifications to the base and carbohydrate moieties of similar compounds can influence their cytotoxic activity, leading to reduced body burdens of viable tumor cells in tested models. This suggests potential pathways for the development of new antitumor treatments using this compound as a reference point (Ramasamy et al., 1990).
Corrosion Inhibition
The compound has also been identified as a potential inhibitor for mild steel corrosion in acidic media. Research shows that derivatives of this compound can effectively reduce corrosion in a sulfuric acid solution, highlighting its utility in industrial applications where corrosion resistance is critical. These inhibitors work by forming a protective layer on the metal surface, significantly enhancing the material's durability against corrosive environments (Sappani & Karthikeyan, 2014).
Future Directions
The future directions for research on “5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide” and similar compounds could involve further exploration of their potential as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues could play a significant role in this research .
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets by binding to the active sites, leading to inhibition or modulation of the target’s activity . This interaction can result in changes in cellular processes such as cell division, signal transduction, or neurotransmission.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation (via cdk inhibition), calcium signaling (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .
Result of Action
Based on the potential targets, the compound could potentially inhibit cell division, modulate calcium signaling, or affect neurotransmission .
Properties
IUPAC Name |
5-chloro-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S2/c1-9-4-5-17-8-10(16-12(17)6-9)7-15-21(18,19)13-3-2-11(14)20-13/h2-6,8,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIWXNQNQZCESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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